3,5-Dimethylisoxazol-4-amine
Overview
Description
3,5-Dimethylisoxazol-4-amine is an organic compound with the molecular formula C₅H₈N₂O. It is a derivative of isoxazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylisoxazol-4-amine can be synthesized through several methods. One common approach involves the amination of isoxazole compounds. Another method includes the cyclization of isoxazole derivatives . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves scalable, solvent-free synthesis methods. For instance, a method using ball-milling conditions with a recyclable copper/aluminum oxide nanocomposite catalyst has been developed. This approach allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water yields this compound.
Substitution: The diazonium salt of 4-Amino-3,5-dimethylisoxazole can react with cupric sulfate to form acetyltriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and ammonium chloride in aqueous conditions are typically used.
Substitution: Cupric sulfate is a common reagent for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives of isoxazole.
Reduction: this compound.
Substitution: Acetyltriazole derivatives.
Scientific Research Applications
3,5-Dimethylisoxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit bromodomain-containing proteins, such as BRD4, which play a role in gene transcription regulation . The compound’s structure allows it to mimic acetyl-lysine, thereby interfering with the binding of bromodomains to acetylated histones .
Comparison with Similar Compounds
4,5-Dimethylisoxazol-3-amine: Another isoxazole derivative with similar structural features.
3,5-Dimethylisoxazole-4-yl)methanamine: A related compound with a different functional group.
Uniqueness: 3,5-Dimethylisoxazol-4-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to act as an acetyl-lysine bioisostere makes it particularly valuable in the development of selective inhibitors for bromodomain-containing proteins .
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSUSOZBMWJGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953372 | |
Record name | 3,5-Dimethyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31329-64-3 | |
Record name | 4-Isoxazolamine, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-dimethylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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